Phenol, methylenebis(dinonyl-

Description

Evolution of Stabilizer Chemistry in Material Science

The field of stabilizer chemistry has undergone significant evolution. Initially, simple, monofunctional stabilizers were used to protect materials like plastics and rubbers from degradation caused by heat and light. guidechem.com As the polymer industry expanded, the need for more robust and specialized stabilizers became apparent. This led to the development of multifunctional stabilizers and synergistic systems, where different types of stabilizers work together to provide comprehensive protection.

The trend has shifted towards developing high-performance stabilizers that are less volatile, more compatible with the polymer matrix, and environmentally benign. specialchem.comcambridge.org Early stabilizers sometimes faced issues of leaching and discoloration, prompting the design of higher molecular weight and sterically hindered molecules. cambridge.org Sterically hindered phenols, a class to which Phenol (B47542), methylenebis(dinonyl-) belongs, are a direct result of this evolutionary path. The bulky alkyl groups surrounding the phenolic hydroxyl group enhance stability and reduce volatility, making them highly effective at scavenging the free radicals that initiate polymer degradation. nih.gov This progression from simple phenols to complex, sterically hindered structures marks a significant advancement in ensuring the durability of modern materials. guidechem.comcambridge.org

Academic Significance of Phenol, methylenebis(dinonyl-) in Modern Polymer Systems

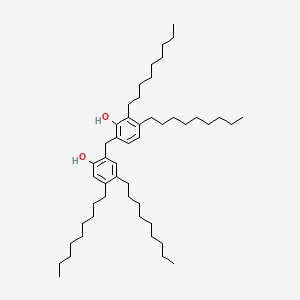

Phenol, methylenebis(dinonyl-), with the CAS number 67923-95-9, is a member of the bisphenolic antioxidant family. lookchem.comepa.gov These compounds are characterized by two phenol units linked by a methylene (B1212753) bridge. The "dinonyl-" part of its name indicates the presence of two nonyl groups on each phenolic ring, which are long alkyl chains that enhance its solubility in and compatibility with non-polar polymer matrices. ontosight.aivulcanchem.com This lipophilicity is crucial for its function, as it ensures the antioxidant remains dispersed within the polymer rather than migrating to the surface. vulcanchem.com

The academic significance of compounds like Phenol, methylenebis(dinonyl-) lies in their role as highly effective radical scavengers. vulcanchem.com During processing or environmental exposure, polymers generate highly reactive free radicals. The phenolic hydroxyl groups in methylenebis(dinonylphenol) can donate a hydrogen atom to these radicals, neutralizing them and interrupting the degradation chain reaction. nih.gov The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky nonyl groups, preventing it from initiating new degradation chains. nih.gov

While specific research on Phenol, methylenebis(dinonyl-) is not as extensive as for some other commercial antioxidants, its structure is representative of a class of non-staining antioxidants used to prevent embrittlement and discoloration in materials like natural and synthetic rubbers. vulcanchem.com Its high molecular weight suggests low volatility, a desirable trait for antioxidants used in high-temperature processing of polymers such as polyolefins and elastomers. ontosight.aimdpi.comresearchgate.net

Contemporary Research Challenges and Opportunities in Antioxidant Design

The design of new and improved antioxidants is an ongoing area of research, driven by several challenges and opportunities. A primary challenge is the need for antioxidants that can withstand increasingly harsh processing conditions and offer longer service life for the end products. researchgate.net There is also a significant push towards "green chemistry," which seeks to develop benign and sustainable alternatives to some traditional stabilizers that may have environmental or health concerns. cambridge.org

Researchers are exploring several avenues for innovation. One area of focus is the development of multifunctional antioxidants that can quench different types of radicals or combine antioxidant properties with other stabilizing functions, such as UV absorption. researchgate.net Another opportunity lies in the synthesis of oligomeric or polymeric antioxidants. researchgate.net By incorporating the antioxidant functionality into a larger molecule or even into the polymer backbone itself, issues of migration and leaching can be significantly reduced.

Furthermore, there is a growing interest in understanding the synergistic effects between different types of stabilizers. epo.org Combining phenolic antioxidants with other stabilizers like phosphites or hindered amine light stabilizers (HALS) can lead to a level of protection greater than the sum of the individual components. researchgate.net Computational modeling is also becoming an invaluable tool, allowing for the prediction of antioxidant activity and the rational design of new molecules with tailored properties. chembk.com The study of structure-activity relationships in compounds like Phenol, methylenebis(dinonyl-) and its analogs contributes to this fundamental knowledge base, paving the way for the next generation of advanced polymer stabilizers.

Data Tables

Table 1: Chemical Identification of Phenol, methylenebis(dinonyl-)

| Identifier | Value | Source |

| Chemical Name | Phenol, methylenebis(dinonyl- | lookchem.comepa.gov |

| CAS Number | 67923-95-9 | lookchem.comepa.gov |

| Molecular Formula | C49H84O2 | lookchem.comepa.gov |

| Molecular Weight | 705.19 g/mol | lookchem.com |

Table 2: Representative Physicochemical Properties of Methylenebis(alkylphenol) Antioxidants This table presents data for structurally similar compounds to illustrate the general properties of this class of antioxidants, due to the limited availability of specific experimental data for Phenol, methylenebis(dinonyl-).

| Property | 2,2'-Methylenebis(6-nonyl-p-cresol) | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Source |

| Molecular Formula | C33H52O2 | C29H44O2 | guidechem.com, nist.gov |

| Molecular Weight | 480.8 g/mol | 424.66 g/mol | vulcanchem.com, nist.gov |

| Appearance | White Solid | Powder | guidechem.com, fishersci.com |

| Boiling Point | 587.2°C at 760 mmHg | Not Available | vulcanchem.comguidechem.com |

| Melting Point | Not Available | 154-155 °C | nist.gov |

| Flash Point | 231.4°C | Not Available | vulcanchem.comguidechem.com |

| Density | 0.971 g/cm³ | Not Available | vulcanchem.comguidechem.com |

Properties

CAS No. |

67923-95-9 |

|---|---|

Molecular Formula |

C49H84O2 |

Molecular Weight |

705.2 g/mol |

IUPAC Name |

6-[[2-hydroxy-4,5-di(nonyl)phenyl]methyl]-2,3-di(nonyl)phenol |

InChI |

InChI=1S/C49H84O2/c1-5-9-13-17-21-25-29-33-42-37-38-45(49(51)47(42)36-32-28-24-20-16-12-8-4)40-46-39-43(34-30-26-22-18-14-10-6-2)44(41-48(46)50)35-31-27-23-19-15-11-7-3/h37-39,41,50-51H,5-36,40H2,1-4H3 |

InChI Key |

FNLZCAKMBCPOLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=C(C=C1)CC2=C(C=C(C(=C2)CCCCCCCCC)CCCCCCCCC)O)O)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Phenol, Methylenebis Dinonyl

Novel Synthetic Routes for Hindered Phenol (B47542) Derivatives

The development of new synthetic pathways for hindered phenols is driven by the need for more efficient, selective, and environmentally benign processes. These routes often focus on the precise introduction of bulky alkyl groups ortho to the hydroxyl group on the phenolic ring, which is crucial for their antioxidant activity.

Advanced Catalytic Systems in Alkylation and Condensation Reactions

The synthesis of hindered phenols like methylenebis(dinonylphenol) typically involves two key reaction types: alkylation and condensation. Advanced catalytic systems are pivotal in controlling the selectivity and efficiency of these transformations.

The alkylation of phenols, a classic Friedel-Crafts reaction, introduces alkyl groups onto the aromatic ring. slchemtech.com The choice of catalyst is critical to direct the alkylation to the desired ortho positions and to prevent the formation of unwanted isomers and polyalkylated products. slchemtech.com Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), have traditionally been used. slchemtech.com However, modern approaches increasingly utilize solid acid catalysts and ionic liquids to enhance catalyst recyclability and reduce corrosive waste. whiterose.ac.ukacs.org For instance, silica (B1680970) gel-supported aluminum phenolate (B1203915) catalysts have demonstrated ortho-selectivity in the alkylation of phenols with alkenes. whiterose.ac.uk The reaction mechanism often involves the formation of a carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the phenol ring. slchemtech.com

Condensation reactions, typically with formaldehyde, are employed to link two substituted phenol units via a methylene (B1212753) bridge, forming the "bisphenol" structure. kyoto-u.ac.jplibretexts.org These reactions are often base-catalyzed, using hydroxides like NaOH or KOH. kyoto-u.ac.jp The mechanism proceeds through the formation of a hydroxymethylphenol intermediate, which then reacts with a second phenol molecule to form the methylene bridge.

Recent research has explored the use of various catalytic systems to improve these reactions:

Metallocene/MAO Catalysts: While primarily used in olefin polymerization, these systems have been investigated for the copolymerization of functional monomers, including styrenic sterically hindered phenols. acs.orgresearchgate.net

Ruthenium-based Catalysts: These have been used for the alkylation and alkenylation of phenols. rsc.org

Gold and Copper Catalysts: These have shown efficacy in the regio-divergent alkylation of phenols with diazoesters. rsc.org

Ionic Liquids: These have been established as efficient and recyclable catalytic systems for the alkylation of phenol with alcohols. acs.org

The development of these advanced catalytic systems is crucial for achieving high yields and selectivity in the synthesis of complex hindered phenols.

Green Chemistry Principles in the Synthesis of Antioxidants

The principles of green chemistry are increasingly being integrated into the synthesis of antioxidants to minimize environmental impact. ijbpas.comroyalsocietypublishing.org This involves the use of safer solvents, renewable resources, and catalytic processes to improve atom economy and reduce waste. royalsocietypublishing.orgacs.org

Key aspects of green chemistry in antioxidant synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. royalsocietypublishing.org Solvents can account for a significant portion of the mass and energy consumption in a chemical process. acs.org

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily separated and recycled, is a cornerstone of green chemistry. royalsocietypublishing.org This minimizes waste compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle developed by Barry Trost. acs.org

Renewable Feedstocks: There is a growing interest in utilizing bio-based resources, such as lignocellulose and vegetable oils, to produce phenolic antioxidants. mdpi.com

The application of these principles not only reduces the environmental footprint of antioxidant production but can also lead to more efficient and cost-effective manufacturing processes.

Scalable Synthetic Approaches for High Molecular Weight Phenolics

The industrial production of high molecular weight phenolic antioxidants like methylenebis(dinonylphenol) requires synthetic methods that are scalable, robust, and economically viable. researchgate.net A significant challenge in scaling up is managing reaction conditions to ensure consistent product quality and high yields.

One common scalable approach involves the condensation of p-cresol (B1678582) with various agents in the presence of an acid catalyst, followed by tert-butylation. kyoto-u.ac.jp Another method involves the reaction of 2,4-dinonylphenol (B89645) with paraformaldehyde, using a small amount of an acid catalyst to produce a mixture of oligomers. kyoto-u.ac.jp

The synthesis of high molecular weight phenolic antioxidants often involves a multi-step process. For example, the synthesis of a dual-functional macromolecular antioxidant can be achieved by mixing a sterically hindered phenolic derivative with a substituted amine in a suitable solvent and refluxing the mixture. google.com

The development of scalable synthetic routes is critical for meeting the commercial demand for these important additives.

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While basic spectroscopic methods are sufficient for routine identification, a deeper understanding of the structure of complex molecules like Phenol, methylenebis(dinonyl-) and the analysis of reaction intermediates requires more advanced techniques.

NMR Spectroscopy for Reaction Intermediate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. In the context of synthesizing hindered phenols, ¹H and ¹³C NMR are indispensable for confirming the structure of the final products and for identifying and characterizing reaction intermediates.

For example, in the synthesis of hindered phenols linked to heterocycles, the disappearance of the aldehyde proton peak around 10.4 ppm and the presence of the phenolic proton peak between 7.02 and 7.66 ppm in the ¹H NMR spectrum confirm the successful reaction. mdpi.com Furthermore, the chemical shifts of protons on the aromatic ring and the alkyl substituents provide detailed information about their chemical environment and connectivity.

The following table summarizes typical ¹H NMR chemical shifts for a related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), which can provide a reference for the analysis of methylenebis(dinonyl-) derivatives.

| Functional Group | Chemical Shift (ppm) |

| Methyl (on ring) | ~2.2 |

| Methylene bridge (-CH₂-) | ~3.8 |

| Aromatic protons | ~6.8 - 7.1 |

| Hydroxyl (-OH) | Variable |

| tert-Butyl | ~1.4 |

Data is illustrative and based on similar structures. chemicalbook.com

By analyzing the NMR spectra at different stages of the reaction, researchers can gain insights into the reaction mechanism, identify key intermediates, and optimize reaction conditions to favor the formation of the desired product.

Advanced Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. acs.org For large and complex molecules like Phenol, methylenebis(dinonyl-), high-resolution mass spectrometry (HRMS) techniques such as Fourier transform mass spectrometry (FTMS) are particularly valuable. acs.org

HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. acs.org Fragmentation analysis within the mass spectrometer (MS/MS) can further provide structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of the different functional groups. acs.org

The NIST WebBook provides mass spectral data for related compounds, such as 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol], which can serve as a reference for the analysis of methylenebis(dinonylphenol). nist.gov The molecular ion peak and the fragmentation pattern are key features in the mass spectrum that confirm the identity of the compound.

Mechanistic Principles of Stabilization by Phenol, Methylenebis Dinonyl in Polymeric Systems

Chemical Kinetics and Thermodynamics of Radical Scavenging Pathways

The primary antioxidant function of Phenol (B47542), methylenebis(dinonyl-) lies in its ability to interrupt the free-radical chain reactions that lead to polymer degradation. energiforsk.se This process is governed by the kinetics and thermodynamics of radical scavenging.

Role of Phenoxy Radicals and Their Stabilization

The key to the radical scavenging activity of phenolic antioxidants is the donation of a hydrogen atom from their hydroxyl group to a propagating radical (e.g., alkyl or peroxyl radical), thereby terminating the degradation chain. energiforsk.se This reaction produces a phenoxy radical. For the antioxidant to be effective, this newly formed phenoxy radical must be stable and not initiate new degradation chains. energiforsk.sescienceopen.com

The stability of the phenoxy radical derived from Phenol, methylenebis(dinonyl-) is enhanced by several structural features:

Steric Hindrance: The bulky dinonyl groups ortho to the hydroxyl group sterically hinder the radical center, preventing it from easily reacting with other molecules. energiforsk.se

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, distributing the radical character and increasing its stability. scienceopen.comresearchgate.netresearchgate.net

The bond dissociation energy (BDE) of the phenolic O-H bond is a critical thermodynamic parameter. A lower BDE facilitates the hydrogen donation to the radical, making the antioxidant more effective. energiforsk.sesemanticscholar.org The structure of the phenol, including the nature and position of substituents, significantly influences this BDE. energiforsk.se

Stoichiometric Inhibition Factors in Oxidation Processes

The stoichiometric inhibition factor (n) quantifies the number of free radicals that one molecule of an antioxidant can trap. nih.gov For many phenolic compounds, this value is theoretically 2, as the initial phenoxy radical can potentially react with a second radical. However, in practice, the observed stoichiometric factors can be less than 2 due to various side reactions. nih.gov The specific value for Phenol, methylenebis(dinonyl-) would be influenced by the reaction conditions and the polymer matrix. Studies on similar dimeric phenolic compounds have shown stoichiometric factors ranging from 1.3 to 1.6. nih.gov

Mechanisms of Hydroperoxide Decomposition

Hydroperoxides (ROOH) are primary oxidation products in polymers that can decompose into highly reactive radicals, accelerating degradation. Phenolic antioxidants, including Phenol, methylenebis(dinonyl-), can contribute to the decomposition of these hydroperoxides into non-radical products, a crucial secondary antioxidant function. nih.govresearchgate.net While phosphite (B83602) co-stabilizers are primarily known for this role, hindered phenols can also participate in these reactions, often through complex mechanisms that may involve the formation of quinone methides. The efficiency of this decomposition pathway is dependent on the specific chemical environment and temperature.

Synergistic and Antagonistic Effects with Co-Stabilizers

The performance of Phenol, methylenebis(dinonyl-) is often significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. nih.govresearchgate.net However, antagonistic effects, where the combination is less effective than the individual components, can also occur. researchgate.netmmu.ac.uk

Interactions with Phosphite Secondary Antioxidants

The combination of hindered phenols and phosphite antioxidants is a classic example of synergism. nih.govresearchgate.net The primary role of the phosphite is to decompose hydroperoxides into non-radical species, thereby preventing the formation of new radicals. nih.govcnrs.fr This complements the radical scavenging activity of the phenolic antioxidant. The general mechanism involves the phosphite reducing the hydroperoxides that are generated during the radical scavenging cycle of the phenol. nih.gov This synergistic interaction leads to more robust and efficient stabilization of the polymer. nih.gov

| Stabilizer System | Protective Mechanism | Outcome |

| Phenol, methylenebis(dinonyl-) | Radical Scavenging | Terminates degradation chains |

| Phosphite Antioxidant | Hydroperoxide Decomposition | Prevents formation of new radicals |

| Combined System | Complementary Mechanisms | Enhanced stabilization efficiency |

Collaborative Chemistry with Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are highly effective light stabilizers, and their combination with phenolic antioxidants can provide comprehensive protection against both thermal and photo-oxidation. The interaction between phenols and HALS is complex. HALS function through a cyclic mechanism involving the regeneration of the active nitroxyl (B88944) radical species. While synergistic effects are often observed, the potential for antagonistic interactions exists, particularly under certain conditions where the acidic nature of some phenolic transformation products might interfere with the basic HALS mechanism. The specific nature of the interaction—synergistic or antagonistic—can depend on the chemical structures of both the phenol and the HALS, their relative concentrations, and the polymer matrix. cnrs.fr

Contribution to Thermo-oxidative and Photo-oxidative Stabilization

Polymers are susceptible to degradation from both heat (thermo-oxidation) and light (photo-oxidation). Phenol, methylenebis(dinonyl-), as a sterically hindered phenolic antioxidant, plays a vital role in mitigating both of these degradation processes. google.com

Thermo-oxidative Stabilization:

During exposure to elevated temperatures, the rate of polymer oxidation accelerates, leading to a rapid decline in mechanical properties. The fundamental mechanism of thermo-oxidative degradation involves the formation of free radicals due to heat-induced bond cleavage. These radicals react with oxygen to form peroxy radicals, which then propagate a chain reaction of polymer degradation.

Phenol, methylenebis(dinonyl-) effectively counters this process by acting as a primary antioxidant. mdpi.com The phenolic hydroxyl groups in its structure readily donate hydrogen atoms to the reactive peroxy radicals, converting them into stable hydroperoxides and terminating the degradation chain. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky dinonyl groups, preventing it from initiating new degradation chains. researchgate.net

The effectiveness of phenolic antioxidants in providing thermo-oxidative stability has been extensively documented. researchgate.net They are a cornerstone of stabilizer packages for a wide range of polymers, including polyolefins and elastomers. google.comresearchgate.net

Photo-oxidative Stabilization:

Photo-oxidative degradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight. This energy can lead to the formation of free radicals, either directly through chain scission or indirectly through the excitation of chromophoric impurities within the polymer. canada.ca The subsequent reactions with oxygen are similar to those in thermo-oxidation.

Research has explored the synergistic effects of combining phenolic antioxidants with other light stabilizers. For instance, ongoing studies are investigating the synergy between methylenebis(dinonyl-) derivatives and HALS to enhance the lifespan of polymers in outdoor applications. vulcanchem.com This combination provides a comprehensive stabilization system where the UV absorber screens out harmful radiation, the HALS traps free radicals, and the phenolic antioxidant terminates the oxidative chain reactions.

The following table outlines the contribution of Phenol, methylenebis(dinonyl-) to both thermo-oxidative and photo-oxidative stabilization:

| Degradation Type | Initiator | Role of Phenol, methylenebis(dinonyl-) |

| Thermo-oxidative | Heat | Primary antioxidant: scavenges free radicals formed by thermal stress, interrupting the degradation chain reaction. mdpi.com |

| Photo-oxidative | UV Radiation | Secondary role: scavenges free radicals generated by UV-induced bond cleavage, complementing the action of primary light stabilizers. vulcanchem.comcanada.ca |

Physico Chemical Interactions of Phenol, Methylenebis Dinonyl Within Diverse Material Matrices

Dispersion and Morphological Distribution within Polymer Blends and Composites

The efficacy of an antioxidant like Phenol (B47542), methylenebis(dinonyl-) is fundamentally linked to its dispersion and distribution within the host polymer. Ideally, achieving a homogenous dispersion at the molecular level is critical for providing uniform protection against degradation and can help minimize issues like localized depletion and additive migration. specialchem.com In semi-crystalline polymers, such as polyolefins, antioxidant molecules are typically located in the amorphous regions, where they have greater mobility to diffuse and intercept free radicals. researchgate.net

The concentration of the antioxidant plays a pivotal role in its morphological distribution. When the concentration of Phenol, methylenebis(dinonyl-) is below its solubility threshold in a given polymer, it remains fully solubilized within the matrix. specialchem.com However, if the concentration exceeds this limit, the polymer becomes saturated, leading to phase separation. specialchem.com This excess, undissolved additive may form crystalline aggregates or bloom to the surface, compromising the material's properties and appearance.

In polymer blends and composites, the final morphology is a complex interplay of the properties of the constituent materials and the processing conditions applied. kpi.ua The distribution of Phenol, methylenebis(dinonyl-) will be influenced by its affinity for the different polymer phases or its interaction with fillers. For instance, in an immiscible polymer blend, the antioxidant may preferentially partition into the less crystalline or more compatible phase. The evolution of the blend morphology itself—whether it results in a co-continuous or dispersed phase structure—is governed by factors such as the viscosity ratio of the polymers, their composition, and the melt blending temperature and duration. kpi.ua

Migration and Diffusion Kinetics in Polymer Systems

The physical retention of Phenol, methylenebis(dinonyl-) within a polymer matrix is not permanent. As a non-covalently bonded additive, it is subject to migration and diffusion over time, a process that can lead to its loss from the polymer and a reduction in long-term stability. oaepublish.comduke.edu This migration is a kinetic process influenced by a multitude of factors, including the chemical nature of the additive and polymer, temperature, and the external environment. specialchem.comoaepublish.com The process of an additive leaching from a polymer can be generalized into four main steps:

Diffusion: The movement of the additive molecules from the bulk of the polymer to its surface. oaepublish.com

Desorption: The separation of the additive from the polymer surface. oaepublish.com

Sorption: The absorption of the additive into the surrounding medium (e.g., a liquid or gas). oaepublish.com

Dispersion: The movement of the additive away from the interface into the bulk of the surrounding medium. oaepublish.com

The rate of diffusion is a critical parameter for ensuring the prolonged effectiveness of an antioxidant. specialchem.com For phenolic antioxidants in polyethylene, diffusion coefficients can be significant even at moderate temperatures. specialchem.com The migration process can be accelerated by external conditions such as excessive heat, humidity, and light. specialchem.com In some systems, the limiting factor for antioxidant loss is not the diffusion rate within the polymer bulk but the rate at which the additive is lost from the polymer surface to the surrounding medium. diva-portal.org

Modeling of Additive Leaching and Retention

Predicting the migration of additives like Phenol, methylenebis(dinonyl-) is essential for assessing the long-term performance and safety of polymeric materials, particularly in applications like food packaging. govinfo.gov Mathematical models have been developed to describe the migration kinetics, often based on Fick's second law of diffusion. duke.edunih.gov These models aim to predict the amount of additive that will migrate over a given time and at a specific temperature, thereby reducing the need for extensive and time-consuming laboratory testing. govinfo.govnih.gov

The successful implementation of these models requires the determination of several key parameters, which are typically obtained through independent experiments. nih.gov These parameters quantify the complex interactions between the polymer, the additive, and the contacting medium (e.g., a food simulant). duke.edunih.gov A generalized approach to modeling involves quantifying the effects of material properties and environmental factors on the diffusion process. duke.edu

Below is an interactive table summarizing the key parameters often required for modeling additive leaching from a polymer matrix.

| Parameter | Description | Significance in Modeling | Influencing Factors |

|---|---|---|---|

| Diffusion Coefficient (D) | A measure of how quickly the additive moves through the polymer matrix. | Fundamental parameter in Fick's law; directly governs the rate of migration. duke.edu | Temperature, polymer crystallinity, additive molecular size, polymer-additive interactions. specialchem.comoaepublish.com |

| Partition Coefficient (K) | The equilibrium ratio of the concentration of the additive in the polymer to its concentration in the contacting medium. | Determines the ultimate amount of additive that can migrate at equilibrium. | Solubility of the additive in both the polymer and the medium, polarity of the components. diva-portal.org |

| Initial Additive Concentration (C₀) | The starting concentration of the additive within the polymer. | Acts as the driving force for diffusion; a higher concentration generally leads to a higher migration rate. specialchem.com | Polymer formulation and processing. |

| Polymer Thickness (L) | The thickness of the polymer sample or layer. | Defines the distance the additive must travel to reach the surface. | Product design and manufacturing. |

| External Mass Transfer Coefficient | A measure of how efficiently the additive is transported from the polymer surface into the surrounding medium. | Can be the rate-limiting step in overall migration, especially in stagnant conditions. diva-portal.org | Flow rate of the surrounding medium (air/liquid), viscosity of the medium. |

Influence of Polymer Architecture on Antioxidant Mobility

The molecular architecture of the polymer has a profound influence on the mobility of additives like Phenol, methylenebis(dinonyl-). specialchem.comrsc.org Polymer architecture refers to the arrangement of monomer units, including factors like crystallinity, branching, and the topology of copolymer chains (e.g., block, graft, or star-shaped). rsc.orgnih.govethz.ch

The topology of the polymer chains also plays a crucial role. nih.gov Different architectures create distinct microenvironments that can affect the retention of additives. For example, in block copolymers, the antioxidant may be preferentially soluble in one of the blocks, effectively localizing it within specific domains. Star-shaped or highly branched polymer architectures can create more complex and confined spaces compared to linear polymers, potentially hindering the long-range diffusion of an additive molecule. tue.nl These topological constraints can influence the relaxation and reconfiguration of polymer chains, thereby affecting how easily an embedded additive can navigate through the matrix. tue.nl

Interfacial Interactions with Fillers and Reinforcing Agents

The nature of these interactions can be physical or chemical. Physical interactions involve processes like the adsorption of the antioxidant onto the filler surface, driven by weaker forces such as van der Waals interactions. In some cases, a non-reactive additive can act as a reinforcing agent simply through physical entanglement and by occupying space within the polymer network. google.com

More significant effects are observed when chemical interactions occur. For example, with natural fillers like cellulose (B213188), the hydroxyl groups on the cellulose surface are available for chemical reactions or strong hydrogen bonding. researchgate.net An antioxidant with appropriate functional groups could form hydrogen bonds with the filler, enhancing its compatibility with a non-polar polymer matrix. This improved interfacial adhesion can lead to better stress transfer from the matrix to the filler, resulting in enhanced mechanical properties like tensile modulus. researchgate.net Chemical modification of fillers is a common strategy to deliberately enhance these interactions and improve composite performance. researchgate.net

The table below summarizes research findings on how interfacial interactions, often mediated by additives or surface modifications, can affect the properties of polymer composites.

| Composite System | Type of Interaction/Modification | Observed Effect on Properties | Reference |

|---|---|---|---|

| Mater-Bi/PCL with Cellulose Filler | Chemical modification of filler with diisocyanate. | Increased tensile modulus due to enhanced interfacial adhesion from potential urethane (B1682113) bond formation and strengthened hydrogen bonding. | researchgate.net |

| Radiation-Curable Acrylate Coating | Addition of a non-reactive acrylic polymer as a reinforcing agent. | Reinforcement of the cured network through purely physical interactions (no chemical bonding). | google.com |

| Polymer with Generic Particulate Fillers | Addition of fillers. | General increase in melt viscosity and decrease in die swell, indicating strong polymer-filler interactions. | tainstruments.com |

| Epoxy with Carbon Nanotubes (MWCNT) | Interfacial interactions between filler surface and polymer matrix. | Influences the electrical conductivity and mechanical properties of the bulk composite. | core.ac.ukresearchgate.net |

Impact on Polymer Processing Rheology and Morphology

The addition of Phenol, methylenebis(dinonyl-), a relatively large molecule, to a polymer melt can have a measurable impact on its rheological properties, which in turn affects how the material behaves during processing operations like extrusion and injection molding. tainstruments.comnumberanalytics.com Rheology, the study of the flow and deformation of materials, is critical for optimizing processing conditions and ensuring the quality of the final product. numberanalytics.comtaylorfrancis.com

These changes in rheology directly influence the final morphology of the processed part. mdpi.com For example, in polymer blends, an additive can function as a compatibilizer, altering the interfacial tension between the two polymer phases. escholarship.org This can lead to a finer and more stable dispersion of one phase within the other, preventing large-scale phase separation and resulting in improved mechanical properties. escholarship.org The processing parameters themselves—such as shear rate, temperature, and cooling profile—are known to induce specific orientations and crystalline structures, and the presence of an additive can modify how the polymer responds to these forces, ultimately defining the product's final morphology and performance. mdpi.comnih.gov

The following table outlines the general impact that additives can have on the key rheological properties of a polymer melt.

| Rheological Parameter | Description | General Impact of Additives | Processing Implication |

|---|---|---|---|

| Shear Viscosity (η) | The resistance of the melt to flow under shear stress. | Can be decreased (plasticizing effect) or increased (reinforcing/interactive effect). tainstruments.commdpi.com | Affects energy consumption, melt pressure in extruders and molds, and flow rate. numberanalytics.com |

| Shear Thinning Behavior | The degree to which viscosity decreases with increasing shear rate. | Can be enhanced or reduced depending on how the additive affects chain entanglements and interactions. mdpi.com | Influences flow stability and the difference in viscosity between low-shear and high-shear processing zones. tainstruments.com |

| Melt Elasticity (e.g., Storage Modulus G') | The ability of the melt to store elastic energy, leading to phenomena like die swell. | Often modified by additives. Fillers typically decrease die swell. tainstruments.com | Affects the final dimensions of extruded profiles and can induce internal stresses or warping in molded parts. tainstruments.com |

| Extensional Viscosity | The resistance of the melt to stretching flows, important in processes like film blowing and fiber spinning. | Highly sensitive to polymer architecture (e.g., branching) and can be influenced by additives that affect chain entanglement. tainstruments.com | Critical for bubble stability in film blowing and preventing threadline breakage in fiber spinning. |

Degradation and Environmental Transformation Pathways of Phenol, Methylenebis Dinonyl

Thermal Degradation Mechanisms and Product Characterization

At elevated temperatures, the high concentration of hydroxyl groups in similar phenolic structures is known to promote dehydration, leading to the formation of water as a primary initial product. cnrs.fr The subsequent fragmentation of the molecule can lead to the formation of a variety of smaller volatile and semi-volatile organic compounds. For instance, the thermal degradation of a cured epoxy resin based on bisphenol-A yielded products such as phenol (B47542), cresols, 4-isopropyl phenol, and 4-isopropenyl phenol, indicating the types of phenolic fragments that might arise. cnrs.fr

The thermal decomposition of methoxyphenols, another related class of compounds, involves the initial loss of a methyl radical, followed by decarbonylation to produce a hydroxycyclopentadienyl radical. nrel.gov This suggests that radical-mediated pathways are significant in the thermal breakdown of phenolic structures. For Phenol, methylenebis(dinonyl-), this could involve the formation of phenoxy radicals following the homolytic cleavage of the C-C and C-O bonds.

Table 1: Potential Thermal Degradation Products of Phenol, methylenebis(dinonyl-) (Inferred from Related Compounds)

| Precursor Compound Class | Potential Degradation Products | Reference |

| Bisphenol-A based resins | Phenol, Cresols, 4-Isopropyl phenol, 4-Isopropenyl phenol, Water | cnrs.fr |

| Methoxyphenols | Phenol, Cyclopentadienone, Vinylacetylene, Acetylene | nrel.gov |

| General Phenolic Resins | Methane, Hydrogen, Water, Carbon Monoxide, Carbon Dioxide | confex.com |

It is important to note that the specific product distribution will be highly dependent on the temperature, oxygen availability, and the presence of other substances that can influence the degradation reactions.

Photo-oxidative Degradation Routes and By-product Formation

Photo-oxidative degradation, initiated by the absorption of light in the presence of oxygen, is a significant transformation pathway for phenolic compounds in the environment. For hindered phenolic antioxidants like Phenol, methylenebis(dinonyl-), this process typically involves the formation of phenoxy radicals as primary intermediates. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, and reaction with other molecules to form a range of transformation products. stabilization-technologies.com

A study on the catalytic ozonation of a structurally similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), provides insight into potential oxidation products. The degradation of this compound led to the formation of several by-products, indicating the cleavage of the methylene (B1212753) bridge and oxidation of the aromatic rings and alkyl substituents. nih.gov

Table 2: Identified Oxidation Products of a Structurally Similar Phenolic Compound (2,2'-methylenebis(4-methyl-6-tert-butylphenol))

| Oxidation Product | Chemical Formula |

| 3,5-bis(1,1-dimethylethyl)phenol | C₁₄H₂₂O |

| 4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one | C₁₃H₂₀O₃ |

| Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)- | C₁₀H₁₆O |

| 5-tert-butyl-6-methyl-cyclohexa-2,4-dien-1-one | C₁₁H₁₆O |

| 2-hydroxyhexanoic acid | C₆H₁₂O₃ |

| 2-propenoic acid, 1,1-dimethylethyl ester | C₇H₁₂O₂ |

| Butanoic acid, 2-methyl-, methyl ester | C₆H₁₂O₂ |

| Propanoic acid, 2,2-dimethyl- | C₅H₁₀O₂ |

Source: Adapted from a study on the catalytic ozonation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol). nih.gov

The photo-oxidation of Phenol, methylenebis(dinonyl-) in the environment is likely to produce a complex mixture of by-products, including smaller phenols, quinones, and carboxylic acids, resulting from the breakdown of the parent molecule.

Abiotic Environmental Transformation Mechanisms

Beyond specific degradation pathways like thermal and photo-oxidative degradation, Phenol, methylenebis(dinonyl-) can undergo other abiotic transformations in the environment. These processes are influenced by the chemical and physical properties of the environmental matrix, such as soil and water.

Oxidation in Aquatic and Terrestrial Systems

In aquatic and terrestrial systems, oxidation is a primary mechanism for the transformation of phenolic compounds. This can be mediated by various oxidants present in the environment, such as dissolved oxygen, metal oxides, and reactive oxygen species (ROS) generated through photochemical processes.

The oxidation of sterically hindered phenols, a class to which Phenol, methylenebis(dinonyl-) belongs, proceeds via the formation of phenoxy radicals. researchgate.net In polar media, molecular oxygen can play a significant role in this process. researchgate.net The resulting phenoxy radicals can then undergo further reactions, leading to a variety of transformation products. The rate and extent of oxidation will depend on factors such as the availability of oxidants, pH, and the presence of catalysts like metal ions.

Photolysis in Environmental Compartments

Photolysis, the degradation of a molecule by light, can be a significant abiotic transformation pathway for organic compounds in the environment. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and generate reactive species that then degrade the compound of interest. confex.com

For phenolic compounds, photolysis can lead to the cleavage of chemical bonds and the formation of various degradation products. Solar-induced photochemical degradation is considered an important sink for alkylphenol ethoxylates and their metabolites in the aquatic environment. kit.edu While specific photolysis studies on Phenol, methylenebis(dinonyl-) are lacking, its phenolic structure suggests it would be susceptible to photochemical transformation in sunlit surface waters and on soil surfaces.

Advanced Analytical Characterization of Degradation Metabolites

The identification and quantification of degradation metabolites are crucial for understanding the environmental fate and potential risks of Phenol, methylenebis(dinonyl-). A variety of advanced analytical techniques are employed for this purpose.

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental for separating the complex mixtures of degradation products. ijmr.net.in These techniques are often coupled with mass spectrometry (MS) for the identification and structural elucidation of the metabolites. ijmr.net.innih.gov LC-MS and GC-MS are powerful tools that provide information on the molecular weight and fragmentation patterns of the compounds, enabling their identification. ijmr.net.in

Spectroscopic methods, including UV-Visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, provide complementary information about the structural changes occurring during degradation. ijmr.net.in These techniques can be used to identify functional groups and confirm the structures of the degradation products.

Table 3: Analytical Techniques for the Characterization of Phenolic Degradation Metabolites

| Analytical Technique | Abbreviation | Application | Reference |

| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile and thermally labile compounds. | ijmr.net.in |

| Gas Chromatography | GC | Separation of volatile and semi-volatile compounds. | ijmr.net.in |

| Mass Spectrometry | MS | Identification and structural elucidation based on mass-to-charge ratio. | ijmr.net.innih.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of a wide range of degradation products in complex matrices. | ijmr.net.in |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile degradation products. | ijmr.net.innih.gov |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups in degradation products. | ijmr.net.in |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural elucidation of degradation products. | ijmr.net.in |

Advanced Analytical Methodologies for Research on Phenol, Methylenebis Dinonyl

High-Resolution Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric methods are fundamental for the separation, identification, and quantification of Phenol (B47542), methylenebis(dinonyl-) and its related products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of phenolic compounds due to its exceptional sensitivity and specificity. nih.govsciex.com This method is particularly well-suited for analyzing large, non-volatile molecules like Phenol, methylenebis(dinonyl-), which are not readily analyzed by gas chromatography without derivatization. nih.gov

The methodology typically involves a liquid chromatography system for separating the target analyte from a complex sample matrix, followed by detection using a tandem mass spectrometer. scielo.br Electrospray ionization (ESI) is a common ionization source used for phenolic compounds, often in negative ion mode, which facilitates the deprotonation of the phenolic hydroxyl group. scielo.br The tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, minimizing matrix interference. sciex.com For complex samples, a solid-phase extraction (SPE) step may be employed for sample cleanup and concentration prior to LC-MS/MS analysis. mendelnet.cz

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) mdpi.comnih.gov |

| Flow Rate | 0.3 - 0.8 mL/min scielo.br |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode scielo.br |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mdpi.commdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3500 V mdpi.com |

| Gas Temperature | ~325 °C scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. academicjournals.org However, high molecular weight phenols like Phenol, methylenebis(dinonyl-) exhibit low volatility and high polarity, making them unsuitable for direct GC-MS analysis. nih.gov To overcome this, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. dphen1.commdpi.com

Silylation is the most common derivatization technique for phenolic compounds. nih.govphenomenex.blog This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered phenols. sigmaaldrich.comdphen1.com Once derivatized, the analyte can be effectively separated on a standard non-polar GC column and identified by its mass spectrum. nih.govoup.com The mass spectrometer provides a characteristic fragmentation pattern, which serves as a molecular fingerprint for identification. researchgate.net

| Step | Description |

|---|---|

| 1. Sample Preparation | Solvent extraction of the analyte from the matrix, followed by drying to remove water, which interferes with silylation. dphen1.com |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine, acetone) at elevated temperature (e.g., 70°C for 3 hours). nih.govmdpi.com |

| 3. GC Separation | Injection into a GC equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm). The oven temperature is programmed to ramp up to separate compounds based on boiling point. oup.com |

| 4. MS Detection | Detection by a mass spectrometer, typically in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity. oup.commdpi.com |

Spectroscopic Approaches for Mechanistic Elucidation in-situ

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and mechanisms without the need for sample extraction. xjtu.edu.cn

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons. amanote.com This makes it the primary method for studying the radical-scavenging mechanism of phenolic antioxidants. nih.gov When a hindered phenol like Phenol, methylenebis(dinonyl-) donates a hydrogen atom to neutralize a free radical, it is converted into a relatively stable phenoxyl radical. tamu.edu ESR spectroscopy can directly detect this radical intermediate. nih.govtamu.edu

The ESR spectrum provides information about the electronic structure of the radical. The g-value and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like protons), can help identify the specific radical species formed. tamu.edu

Advanced Infrared and Raman Spectroscopy for Functional Group Changes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for monitoring changes in the chemical structure of molecules in-situ. xjtu.edu.cn These techniques probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

For studying the activity of Phenol, methylenebis(dinonyl-), these methods can track the disappearance of the reactant and the appearance of products. A key spectral feature for phenolic antioxidants is the O-H (hydroxyl) stretching vibration, typically observed in the infrared spectrum around 3200-3600 cm⁻¹. nih.gov As the antioxidant is consumed during a reaction, the intensity of this band will decrease. Concurrently, new bands may appear, such as a C=O (carbonyl) stretching band around 1650-1750 cm⁻¹, indicating the formation of oxidation products like quinones. mdpi.com

Raman spectroscopy offers complementary information and is particularly advantageous for analyzing samples in aqueous media, as water is a weak Raman scatterer. mdpi.comresearchgate.net Characteristic Raman bands for phenolic compounds include aromatic ring C=C stretching vibrations around 1600 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 | Infrared nih.gov |

| C=C (Aromatic) | Ring Stretching | ~1600 | Raman, Infrared |

| C-O (Phenolic) | Stretching | 1200 - 1260 | Infrared |

| C=O (Quinone product) | Stretching | 1650 - 1750 | Infrared, Raman mdpi.com |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques involve the powerful combination of two or more analytical methods to achieve a more comprehensive analysis than any single technique could provide alone. youtube.com This typically involves coupling a separation technique with a spectroscopic detection technique. perkinelmer.com

The most prominent examples discussed previously, LC-MS and GC-MS, are quintessential hyphenated techniques. nih.govresearchgate.netnih.govmdpi.com In these methods, the chromatograph (GC or LC) acts as the separation stage, resolving a complex mixture into its individual components over time. The mass spectrometer then serves as a highly sensitive and specific detector, providing mass and structural information for each separated component as it elutes from the column. youtube.com

This combination is particularly powerful for the analysis of Phenol, methylenebis(dinonyl-) in real-world samples, such as polymer extracts or lubricants, which may contain numerous other additives, degradation products, and matrix components. acs.org The chromatography step isolates the target analyte, while the mass spectrometry step provides unambiguous identification and quantification.

Further hyphenation, such as Thermogravimetric Analysis (TGA) coupled with IR and GC/MS (TG-IR-GC/MS), can be used to study the thermal decomposition of polymers and the evolution of additives like Phenol, methylenebis(dinonyl-) as a function of temperature, providing a complete picture of material stability. youtube.comperkinelmer.com The integration of these advanced analytical tools enables a thorough and precise characterization of complex chemical systems. rsc.org

Sample Preparation Strategies for Complex Polymer and Environmental Matrices

The accurate quantification of "Phenol, methylenebis(dinonyl-)" in complex matrices such as polymers and environmental samples necessitates robust sample preparation strategies. These methods are crucial for efficiently extracting the analyte from the matrix, removing interfering substances, and concentrating the analyte to a level suitable for instrumental analysis. The choice of a specific strategy is contingent upon the physicochemical properties of the matrix, the concentration of the analyte, and the subsequent analytical technique to be employed.

For polymer matrices , the primary challenge lies in the effective liberation of "Phenol, methylenebis(dinonyl-)", a high molecular weight hindered phenolic antioxidant, from the bulk polymer. Common polymers where such additives are found include polyolefins (polyethylene, polypropylene), rubbers, and plastics. watson-int.com2017erp.com The large size and non-polar nature of "Phenol, methylenebis(dinonyl-)" influence the selection of appropriate solvents and extraction techniques.

Environmental matrices , such as soil, sediment, and water, present a different set of challenges. These matrices are often heterogeneous and can contain a wide array of organic and inorganic components that may interfere with the extraction and analysis. The preparation of these samples typically involves separating the solid and liquid phases, followed by extraction and cleanup.

Strategies for Polymer Matrices

Several techniques have been developed for the extraction of high molecular weight additives from polymeric materials. These range from traditional solvent extraction methods to more advanced, instrument-based techniques that offer improved efficiency and reduced solvent consumption.

Dissolution-Precipitation: This is a fundamental and effective method that involves dissolving the polymer in a suitable solvent, followed by the precipitation of the polymer by adding a non-solvent. The additive remains in the solution, which can then be filtered and analyzed. While effective, this method can be time-consuming and may require large volumes of solvents.

Soxhlet Extraction: A classical and exhaustive extraction technique, Soxhlet extraction has been traditionally used for extracting additives from polymers. The polymer sample, typically ground or pelletized, is placed in a thimble and continuously extracted with a heated solvent. The long extraction times (often several hours) are a significant drawback.

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the penetration of the solvent into the polymer matrix and accelerating the extraction process. UAE is generally faster and requires less solvent than Soxhlet extraction. researchgate.nethielscher.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the sample, leading to a rapid extraction of the analyte. nih.gov The choice of solvent is critical, as it must be able to absorb microwave energy. This technique significantly reduces extraction times compared to conventional methods.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE, also known as ASE, employs solvents at elevated temperatures and pressures, which enhances their extraction efficiency. thermofisher.com This technique is highly automated, rapid, and requires significantly less solvent than traditional methods. For high molecular weight antioxidants like Irganox 1010, which is structurally similar to "Phenol, methylenebis(dinonyl-)", PLE has been shown to be an effective extraction method from polymers like polypropylene (B1209903) and polyethylene. thermofisher.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tailored for selective extraction. SFE is considered a "green" technique due to the use of non-toxic CO2. It has been successfully applied to extract additives from various polymers, including polyolefins and polystyrene. researchgate.netvt.eduresearchgate.netnih.gov

Below are tables summarizing research findings for the extraction of high molecular weight hindered phenolic antioxidants, which are analogous to "Phenol, methylenebis(dinonyl-)", from various polymer matrices.

Table 1: Comparison of Extraction Methods for High Molecular Weight Phenolic Antioxidants in Polymers (Data presented is for structurally similar compounds like Irganox 1010 and Irganox 1076)

| Extraction Technique | Polymer Matrix | Solvent(s) | Temperature (°C) | Time | Recovery (%) | Reference |

| Ultrasonic Extraction | Plastic Food Packaging | Dichloromethane | 25 | 40 min | 94.3 - 104.8 | researchgate.net |

| Accelerated Solvent Extraction (ASE) | Polypropylene | 2.5% Cyclohexane in Isopropyl Alcohol | 140 | 20 min | ~95 | thermofisher.com |

| Supercritical Fluid Extraction (SFE) | Low-Density Polyethylene (LDPE) | CO2 | Optimized | Optimized | Comparable to other methods | nih.gov |

| Dispersive Liquid-Liquid Microextraction | Polyolefins | Acetonitrile, Carbon Tetrachloride | 100 | 3 h | >70 | researchgate.net |

Table 2: Detailed Findings on Ultrasonic-Assisted Extraction of a High Molecular Weight Phenolic Antioxidant (Irganox 1010) from Plastic

| Parameter Optimized | Conditions Tested | Optimal Condition | Rationale | Reference |

| Extraction Solvent | Dichloromethane, n-Hexane, Acetonitrile, Methanol | Dichloromethane | Provided the highest extraction efficiency. | researchgate.net |

| Solvent Volume | 1.5 mL, 0.8 mL, 0.5 mL | 0.5 mL | Sufficient for effective extraction of 40 mg of plastic, minimizing solvent waste. | researchgate.net |

| Extraction Time | 10 min to 60 min | 40 min | A significant increase in efficiency was observed up to 40 min, with no considerable improvement thereafter. | researchgate.net |

Strategies for Environmental Matrices

The preparation of environmental samples for the analysis of "Phenol, methylenebis(dinonyl-)" requires methods that can handle complex and varied matrices while ensuring high recovery and removal of interferences.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples. The water sample is passed through a solid sorbent cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For solid samples like soil and sediment, an initial solvent extraction is performed, and the resulting extract is then cleaned up using SPE. Polymeric reversed-phase sorbents are often effective for trapping phenolic compounds. researchgate.netnih.gov

Pressurized Liquid Extraction (PLE): PLE is also highly effective for extracting semi-volatile organic compounds from solid environmental matrices like soil and sediment. The use of high temperature and pressure allows for rapid and efficient extraction. For phenolic compounds, various solvent mixtures can be optimized to achieve the best recovery. researchgate.net

Microwave-Assisted Extraction (MAE): MAE is another efficient technique for extracting organic pollutants from solid environmental samples. The rapid heating of the sample-solvent mixture accelerates the extraction process. The choice of solvent is crucial for effective extraction and depends on the properties of the target analyte and the matrix. nih.govmdpi.comcetjournal.itmdpi.com

Below are tables summarizing research findings for the extraction of phenolic compounds from environmental matrices. While specific data for "Phenol, methylenebis(dinonyl-)" is limited, the presented data for other phenolic compounds provides a strong indication of suitable methodologies.

Table 3: Sample Preparation Methods for Phenolic Compounds in Environmental Water Samples

| Extraction Technique | Sorbent/Solvent System | Sample Volume | Elution Solvent | Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Strata C18 cartridge | - | - | 69.43 - 101.87 | researchgate.net |

| Solid-Phase Extraction (SPE) | Polymeric Reversed-Phase Sorbent | - | Methanol | - | nih.gov |

Table 4: Detailed Findings on Pressurized Liquid Extraction (PLE) of Phenols from Solid Environmental Matrices

| Matrix | Extraction Solvent | Temperature (°C) | Pressure | Extraction Time | Key Findings | Reference |

| Soil and Sediment | Various organic solvents | up to 150 | - | < 25 min | Effective extraction for a range of semi-volatile compounds including phenols with recoveries >75%. | researchgate.net |

Theoretical and Computational Studies of Phenol, Methylenebis Dinonyl

Quantum Chemical Calculations of Reaction Energetics and Intermediates

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For an antioxidant like Phenol (B47542), methylenebis(dinonyl-), these calculations are crucial for quantifying its ability to donate a hydrogen atom and neutralize free radicals, a key mechanism of antioxidant action.

Density Functional Theory (DFT) has become a dominant computational tool for studying the antioxidant properties of phenolic compounds due to its favorable balance of accuracy and computational cost. und.edu A critical parameter in assessing antioxidant efficiency is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, signifying higher antioxidant activity.

DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to calculate the O-H BDEs for a wide range of substituted phenols. researchgate.net These studies show a strong correlation between the calculated BDE and the electronic effects of substituents on the phenol ring. researchgate.net For Phenol, methylenebis(dinonyl-), the bulky, electron-donating dinonyl groups are expected to lower the O-H BDE compared to unsubstituted phenol, thereby enhancing its antioxidant capacity. The methylene (B1212753) bridge linking the two phenolic rings also influences the electronic structure and, consequently, the BDE. Theoretical studies compare the performance of various density functionals for calculating X-H (where X=C, N, O, S) bond energies in aromatic compounds. nih.gov For instance, meta-GGA functionals like M06-2X and M05-2X have shown high accuracy in predicting these values. nih.gov

The energy of the HOMO is particularly relevant for antioxidants, as it relates to the molecule's ability to donate an electron. A higher HOMO energy suggests a greater ease of electron donation. The analysis of the HOMO and LUMO energy gap also provides insights into the chemical reactivity and kinetic stability of the molecule. For complex structures like Phenol, methylenebis(dinonyl-), these methods can elucidate how the methylene bridge and the long nonyl chains affect the electron distribution across the phenolic rings and influence its reactivity. researchgate.net

Molecular Dynamics Simulations for Interfacial and Diffusion Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. umn.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, including diffusion and behavior at interfaces. escholarship.orgresearchgate.net

For an industrial chemical like Phenol, methylenebis(dinonyl-), which may be used in lubricants or polymers, understanding its behavior at oil-water or polymer-air interfaces is critical. MD simulations can model how the molecule orients itself at such interfaces, with the non-polar dinonyl chains likely favoring the non-polar phase and the polar hydroxyl groups interacting with more polar environments. mdpi.com These simulations can also be used to calculate key physical properties like the diffusion coefficient, which quantifies the rate at which the molecule moves through a medium. This information is vital for predicting its transport and distribution in complex, multiphase systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficiency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a compound and its biological or chemical activity. mdpi.com For antioxidants, QSAR models correlate various molecular descriptors with experimentally determined antioxidant efficiency, such as the IC50 value. mdpi.comresearchgate.net

The development of a QSAR model involves calculating a wide range of descriptors for a set of molecules with known antioxidant activity. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), topological (e.g., connectivity indices), or lipophilic (e.g., LogP). nih.govnih.gov Statistical methods are then used to build a regression model that can predict the antioxidant activity of new compounds, like Phenol, methylenebis(dinonyl-), based on their calculated descriptors. researchgate.netmdpi.com The presence of long-chain branched substituents and substituted aromatic carbons are often identified as features conducive to antioxidant activity. mdpi.com

Computational Prediction of Degradation Pathways and Metabolite Structures

Understanding the environmental fate of a chemical requires knowledge of its potential degradation pathways. Computational systems have been developed to predict how a molecule might be transformed through biological or abiotic processes. nih.gov These pathway prediction systems (PPS) often use a knowledge-based approach, containing a curated set of biotransformation rules derived from extensive experimental data. frontiersin.org

When the structure of Phenol, methylenebis(dinonyl-) is input into such a system, it identifies functional groups (e.g., phenol, alkyl chains) and applies known transformation rules to predict a series of potential metabolites. nih.gov This can include reactions like hydroxylation of the aromatic ring, oxidation of the alkyl chains, or cleavage of the methylene bridge. These computational frameworks, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) based systems, can generate extensive networks of possible degradation routes and resulting products, providing valuable hypotheses for experimental degradation studies. frontiersin.orgepfl.ch

Application of Machine Learning in Predicting Antioxidant Behavior

In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical properties and activities, including antioxidant potential. nih.govmdpi.com Unlike traditional QSAR models, ML algorithms can handle vast and complex datasets and identify non-linear relationships between molecular features and activity.

Various ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), have been trained on large datasets of compounds with experimentally measured antioxidant activities. nih.gov The input for these models is typically a representation of the molecular structure, such as molecular fingerprints, which encode structural features into a numerical format. Studies have shown that ML models, particularly RF and SVM, can achieve high accuracy (greater than 0.9) in predicting whether a compound is an active antioxidant. nih.govnih.gov These models can be used to rapidly screen large chemical libraries or to predict the antioxidant behavior of specific molecules like Phenol, methylenebis(dinonyl-), accelerating the discovery of novel antioxidant candidates. researchgate.net

Future Directions and Emerging Research Avenues for Phenol, Methylenebis Dinonyl

Development of Novel Analogues with Tailored Chemical Structures for Specific Polymer Systems

The development of novel analogues of methylenebis(dinonylphenol) is a promising route to enhance its performance in specific polymer systems. Research is focused on modifying the core structure to improve compatibility, reduce migration, and increase antioxidant efficacy at elevated temperatures and in various chemical environments. A key strategy involves the synthesis of unsymmetrical methylenebisphenol derivatives, which allows for the introduction of different functional groups on each phenyl ring. scispace.com This approach can lead to molecules with tailored properties, such as one ring being optimized for radical scavenging while the other is modified for better dispersion within a specific polymer matrix.

One area of exploration is the synthesis of highly functionalized bisphenyls without the need for protecting groups, which simplifies the manufacturing process and reduces chemical waste. scispace.com The selective alkylation of the phenyl ring, particularly at the para position to the hydroxyl group, enables the creation of a wide array of methylenebisphenols with precise regioselectivity and in high yields. scispace.com These tailored structures could offer superior performance in demanding applications where standard antioxidants fall short.

Future research will likely focus on the following areas for developing novel analogues:

Polymer-Bound Antioxidants: Creating derivatives with reactive groups that can be chemically grafted onto the polymer backbone. This would permanently anchor the antioxidant, eliminating issues of migration and leaching.

Oligomeric and Polymeric Antioxidants: Synthesizing larger molecules based on the methylenebis(dinonylphenol) structure to reduce volatility and improve long-term stability in high-temperature applications.

Multifunctional Analogues: Incorporating other stabilizing functionalities, such as UV absorption or metal deactivation, into a single molecule to provide comprehensive protection to the polymer.

The table below summarizes potential modifications and their expected benefits in specific polymer systems.

| Structural Modification | Target Polymer System | Expected Benefit |

| Introduction of long-chain alkyl groups | Polyolefins (PE, PP) | Improved compatibility and reduced migration. |

| Incorporation of polar functional groups | Engineering plastics (e.g., Polyesters, Polyamides) | Enhanced dispersion and compatibility. |

| Synthesis of unsymmetrical derivatives | Blends and composites | Tailored interaction with different phases. |

| Attachment of polymerizable groups | Elastomers and thermosets | Covalent bonding to the polymer network, preventing extraction. |

Integration into Multi-functional and Responsive Material Systems

The integration of Phenol (B47542), methylenebis(dinonyl-) and its derivatives into multi-functional and responsive ("smart") material systems is an emerging research frontier. researchgate.net These materials are designed to adapt their properties in response to external stimuli such as light, heat, or chemical changes. nih.govrsc.org The antioxidant can play a dual role in these systems: providing stability to the polymer matrix and potentially influencing the responsive behavior.

For instance, in a thermo-responsive polymer system, the presence of the antioxidant can help maintain the structural integrity of the polymer during repeated thermal cycling. iipseries.org Research is exploring how the incorporation of such additives might affect the transition temperatures or the mechanical properties of these smart materials. nih.gov

Emerging applications in this area include:

Self-Healing Polymers: Phenol, methylenebis(dinonyl-) can protect the polymer matrix from degradation, which is crucial for the longevity of self-healing mechanisms. Future research may explore the development of antioxidant-releasing microcapsules that rupture upon damage, releasing the stabilizer to prevent further degradation at the site of injury.

Smart Coatings: In coatings that change color or opacity in response to environmental triggers, the antioxidant ensures the long-term stability of both the polymer and the responsive chromophores.

Sensors and Actuators: For polymer-based sensors and actuators, maintaining the material's properties over its operational life is critical. The integration of high-performance antioxidants like methylenebis(dinonylphenol) is essential for reliable performance.

The development of these advanced materials requires a deep understanding of the interactions between the antioxidant and the functional components of the polymer system.

Sustainable Synthesis and Application Strategies for Reduced Environmental Footprint

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthesis routes for Phenol, methylenebis(dinonyl-). manuscriptpoint.com This involves the use of environmentally benign solvents, catalysts, and processes that minimize waste and energy consumption. researchgate.netresearchgate.net Research is also focused on utilizing bio-based raw materials as alternatives to petroleum-derived precursors for phenol synthesis. semanticscholar.orgnih.govtechlinkcenter.orgresearchgate.net Lignin, a complex aromatic polymer found in biomass, is a particularly promising renewable source for phenolic compounds. kit.edumdpi.com

Key strategies for reducing the environmental footprint include:

Catalytic Processes: Developing more efficient and selective catalysts to improve reaction yields and reduce the formation of byproducts.

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as supercritical fluids or bio-derived solvents. mdpi.com

Bio-based Feedstocks: Investigating pathways to produce the nonylphenol precursors from renewable resources, thereby reducing the carbon footprint of the final product. researchgate.net

Circular Economy Approaches: Designing processes for the recovery and recycling of the antioxidant from end-of-life polymer products.

The table below outlines some green chemistry approaches and their potential impact on the synthesis of phenolic antioxidants.

| Green Chemistry Approach | Description | Potential Impact |

| Use of Bio-based Phenols | Sourcing phenolic precursors from renewable biomass like lignin. researchgate.netresearchgate.net | Reduced reliance on fossil fuels and lower carbon footprint. |

| Solvent-free Reactions | Conducting synthesis in the absence of solvents, often using mechanochemistry or molten salt media. researchgate.net | Elimination of solvent-related waste and emissions. |

| Aqueous Micellar Catalysis | Employing biodegradable surfactants to facilitate reactions in water. researchgate.net | Reduced use of organic solvents and improved process safety. |

| Flow Chemistry | Utilizing continuous flow reactors for synthesis. | Enhanced reaction control, improved safety, and easier scalability. |